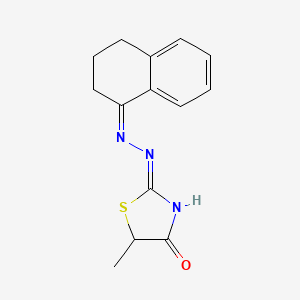

![molecular formula C15H15N5OS B2556822 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894047-99-5](/img/structure/B2556822.png)

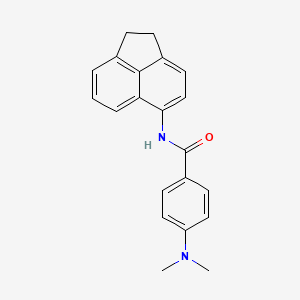

2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Overview

Description

“2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that contains a triazolo[4,3-b]pyridazine core, which is a type of nitrogenous heterocyclic moiety . This compound has a molecular formula of C25H26N6OS .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves primarily four routes . One of these routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring and a six-membered pyridazine ring . The presence of these rings, along with the ethylphenyl and acetamide groups, contribute to the overall structure of the compound .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, compounds with similar structures, such as triazolothiadiazines, have been synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to "2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide" have been synthesized for further evaluation in different biological applications. The synthesis of these compounds involves various chemical reactions, offering a wide range of heterocyclic compounds, including pyridine, pyridazine, and triazolopyridine derivatives. The structural elucidation of these compounds is typically achieved through techniques such as IR, MS, NMR, and XRD analysis. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure confirmed by spectral techniques and XRD analysis, highlighting the significance of heterocyclic compounds in medicinal chemistry due to their pharmaceutical importance (Sallam et al., 2021).

Biological Activities and Applications

Research has explored the potential biological activities of these compounds, including their antimicrobial, antituberculous, and insecticidal effects. Some derivatives have shown promising activity against various microbial strains and pests:

- Antimicrobial Activity: New thienopyrimidine derivatives have exhibited pronounced antimicrobial activity, suggesting their potential as antimicrobial agents (Bhuiyan et al., 2006).

- Antituberculous Activity: Compounds synthesized as structural analogs of known antituberculous agents have been evaluated for their tuberculostatic activity, indicating the role of heterocyclic compounds in combating tuberculosis (Titova et al., 2019).

- Insecticidal Activity: The insecticidal assessment of various synthesized heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, provides insights into their potential use in agricultural pest management (Fadda et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is the focus of our investigation. This compound interacts with specific receptors or enzymes within the biological system. These targets play a crucial role in mediating its effects.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact the compound’s efficacy and stability. Considering these external influences is crucial for optimizing its clinical use.

: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link

properties

IUPAC Name |

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-2-10-3-5-11(6-4-10)12-7-8-14-17-18-15(20(14)19-12)22-9-13(16)21/h3-8H,2,9H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEAOJWGLRDRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327793 | |

| Record name | 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

894047-99-5 | |

| Record name | 2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)